4-bromo-1-(2,2-difluoroethyl)-5-(propoxymethyl)-1H-pyrazole
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Overview
Description
4-bromo-1-(2,2-difluoroethyl)-5-(propoxymethyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by the presence of a bromine atom, a difluoroethyl group, and a propoxymethyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(2,2-difluoroethyl)-5-(propoxymethyl)-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a suitable pyrazole precursor, followed by the introduction of the difluoroethyl and propoxymethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-(2,2-difluoroethyl)-5-(propoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole compounds with various functional groups.
Scientific Research Applications
4-bromo-1-(2,2-difluoroethyl)-5-(propoxymethyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-1-(2,2-difluoroethyl)-5-(propoxymethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoroethyl and propoxymethyl groups can influence the compound’s binding affinity and selectivity, affecting its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-1-(2,2-difluoroethyl)-1H-imidazole
- 4-bromo-1-(2,2-difluoroethyl)-1H-imidazole-2-carbaldehyde
Uniqueness
4-bromo-1-(2,2-difluoroethyl)-5-(propoxymethyl)-1H-pyrazole is unique due to the specific combination of functional groups attached to the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-bromo-1-(2,2-difluoroethyl)-5-(propoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrF2N2O/c1-2-3-15-6-8-7(10)4-13-14(8)5-9(11)12/h4,9H,2-3,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWDTYPIKKUAEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=C(C=NN1CC(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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